molecular formula C12H13F2NO4S B2802108 1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 847759-02-8

1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2802108
CAS No.: 847759-02-8
M. Wt: 305.3
InChI Key: MPMKKDOZHAINKD-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid is a sulfonamide-substituted piperidine derivative characterized by a 2,5-difluorophenyl group attached via a sulfonyl bridge to the piperidine ring. The fluorine atoms on the phenyl ring introduce electron-withdrawing effects, which may influence its reactivity, solubility, and binding interactions in biological systems.

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4S/c13-9-1-2-10(14)11(7-9)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKKDOZHAINKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2,5-difluorobenzenesulfonyl chloride with piperidine-4-carboxylic acid under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[(2,5-difluorophenyl)sulfonyl]piperidine-4-carboxylic acid with structurally related sulfonamide-piperidine derivatives. Key differences lie in the substituents on the aromatic ring, halogen types (F, Cl, Br), and their positions (2,5- vs. 2,6-substitution), which significantly affect steric, electronic, and physicochemical properties.

Table 1: Structural and Functional Comparison of Sulfonamide-Piperidine Derivatives

Compound Name Substituents (Position) Halogen Type Molecular Weight (g/mol) CAS Number Key Properties/Effects
This compound 2,5- F ~310 (estimated) Not provided Moderate steric hindrance; strong electron-withdrawing effects; high polarity
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid 2,5- Cl 338.20 593261-86-0 Higher lipophilicity; stronger electron withdrawal than F; moderate steric bulk
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid 2,6- Cl 338.20 730950-97-7 Increased steric hindrance due to ortho-substitution; reduced planarity
1-[(2,5-Dibromophenyl)sulfonyl]piperidine-4-carboxylic acid 2,5- Br 468.00 727718-12-9 High steric bulk; strong electron withdrawal; lower solubility in polar solvents
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid 2- (benzyl) F 317.79 1858250-07-3 Benzyl group adds flexibility; reduced aromatic interaction potential
1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid 2- (benzyl) Cl 317.79 1858250-25-5 Higher lipophilicity compared to fluorinated benzyl analogs

Key Findings from Comparative Analysis

Electronic Effects :

  • Fluorine substituents (e.g., 2,5-difluoro) provide strong electron-withdrawing effects without significant steric hindrance, enhancing electrophilic reactivity and hydrogen-bond acceptor capacity .
  • Chlorine and bromine analogs (e.g., 2,5-dichloro, 2,5-dibromo) exhibit stronger electron withdrawal but introduce steric bulk, which may hinder binding in sterically sensitive environments .

Bromine’s larger atomic radius (vs. Cl or F) in the dibromo analog (CAS 727718-12-9) significantly increases steric hindrance, likely reducing solubility and metabolic stability .

Biological and Chemical Implications: The 2,5-difluoro analog’s balance of moderate steric bulk and strong electronic effects may optimize pharmacokinetic properties (e.g., solubility, membrane permeability) compared to bulkier dichloro or dibromo derivatives .

Synthetic Utility :

  • Dichloro and dibromo analogs are more commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen reactivity, whereas fluorine’s stability limits such applications .

Biological Activity

1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound categorized as a sulfonamide derivative. It has garnered attention for its biological activity, primarily due to its role as an intermediate in the synthesis of argatroban, a clinically significant anticoagulant. This article explores the compound's biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}F2_2NO4_4S, with a molar mass of approximately 305.3 g/mol. The compound features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group derived from 2,5-difluorobenzenesulfonyl chloride. Its unique combination of functional groups (sulfonamide and piperidine) confers distinct chemical properties that enhance its utility in both synthetic chemistry and biological applications .

Role in Drug Development

The primary application of this compound lies in its synthesis of argatroban. Argatroban acts as a direct thrombin inhibitor by binding to the active site of thrombin, preventing the cleavage of fibrinogen, which is essential for clot formation. This mechanism is crucial for its application in preventing blood clots during medical procedures or in patients with heparin-induced thrombocytopenia .

Proteomics Research

Beyond its role in synthesizing anticoagulants, this compound is utilized in proteomics research to explore protein interactions and functions. Its ability to bind to various molecular targets suggests potential applications in enzyme inhibition studies. The compound's interactions with specific enzymes or receptors may lead to insights into biochemical pathways relevant to disease mechanisms.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of Sulfonamide : The reaction begins with the treatment of piperidine-4-carboxylic acid with 2,5-difluorobenzenesulfonyl chloride.
  • Purification : The resulting product undergoes purification through crystallization or chromatography.
  • Characterization : Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxamideStructureSimilar mechanism as an anticoagulant
2,5-DifluorobenzenesulfonamideStructurePotential antimicrobial activity

This table illustrates how variations in functional groups can influence biological activity and applications.

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